![molecular formula C13H17NO2 B6611764 n-(2-Hydroxycyclohexyl)benzamide CAS No. 5450-83-9](/img/structure/B6611764.png)
n-(2-Hydroxycyclohexyl)benzamide
Übersicht
Beschreibung
N-(2-Hydroxycyclohexyl)benzamide, also known as NHCB, is a synthetic amide derivative of benzamide and cyclohexanol. It is a white crystalline solid that is soluble in ethanol and other organic solvents. NHCB has a variety of applications in the pharmaceutical and chemical industries, as well as in research laboratories. This compound is used in the synthesis of various molecules, including drugs and other compounds with medical applications. It is also used as a catalyst in the synthesis of polymers and other materials. NHCB is also used as a fluorescent marker in scientific research and in the study of cell biology.
Wissenschaftliche Forschungsanwendungen
Antiarrhythmic Activity
N-(2-Hydroxycyclohexyl)benzamide and related compounds exhibit potential antiarrhythmic activity. Research on benzamides with heterocyclic amide side chains, such as those derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, has shown promising oral antiarrhythmic effects in animal models. Variations in the heterocyclic ring and the basicity of the amine nitrogen significantly influence their antiarrhythmic potential. One such compound, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate, has undergone extensive animal studies and clinical trials for its antiarrhythmic properties (Banitt, Bronn, Coyne, & Schmid, 1977).
Synthesis of Polycyclic Amides
Benzamides, including this compound derivatives, are central to the synthesis of complex polycyclic amides. Techniques involving oxidative ortho C-H activation of benzamides have been developed to yield isoquinolones from benzamides and alkynes. This methodology demonstrates that both N-alkyl and N-aryl secondary benzamides can be effective substrates for generating diverse heterocycles, highlighting the versatility of benzamide derivatives in chemical synthesis (Song, Chen, Pan, Crabtree, & Li, 2010).
Chemoselective N-benzoylation
This compound derivatives have been utilized in chemoselective N-benzoylation processes. This approach allows the creation of N-(2-hydroxyphenyl)benzamides, which are compounds of significant biological interest. Their formation involves the intermediate generation of thioureas followed by intramolecular nucleophilic attacks, indicating the chemical versatility and reactivity of these benzamide derivatives (Singh, Lakhan, & Singh, 2017).
Analgesic and Antipyretic Properties
Research into derivatives of salicylamide, a closely related compound to this compound, has shown that these compounds possess notable analgesic and antipyretic properties. This investigation into the pharmacology of salicylamide and its derivatives highlights the potential therapeutic applications of benzamide derivatives in pain and fever management (Bavin, Macrae, Seymour, & Waterhouse, 1952).
Synthesis for Radiopharmaceuticals
This compound derivatives have been synthesized for use in radiopharmaceuticals. For instance, the synthesis of (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, a precursor for radiolabelled compounds, demonstrates the applicability of these benzamides in the development of diagnostic imaging agents (Bobeldijk et al., 1990).
Antibacterial Activity
Benzamide derivatives, including N-(3-Hydroxy-2-pyridyl)benzamides, exhibit antibacterial activity against various bacteria like Escherichia coli and Staphylococcus aureus. The structure-activity relationship in these compounds offers insights into the design of new antibacterial agents (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).
Eigenschaften
IUPAC Name |
N-(2-hydroxycyclohexyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-12-9-5-4-8-11(12)14-13(16)10-6-2-1-3-7-10/h1-3,6-7,11-12,15H,4-5,8-9H2,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJPGRLOJGSUFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281405 | |
Record name | n-(2-hydroxycyclohexyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5450-83-9 | |
Record name | NSC21551 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21551 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(2-hydroxycyclohexyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.